4-Iodo-3-methyl-1H-pyrazole
Overview
Description
4-Iodo-3-methyl-1H-pyrazole is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Synthesis Analysis
A convenient synthetic route for preparation of valuable synthetic intermediates-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed . During this work, protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether and migration of ethoxyethyl protecting group was investigated .Molecular Structure Analysis
The structure of 4-Iodo-3-methyl-1H-pyrazole is also available as a 2d Mol file or as a computed 3d SD file . Counter to chemical intuition, the electronegativity differences among the halogen substituents are not reflected in the H-bonded N (H)…N distances in the solid-state structures of pyrazole and the set of its 4-halogenated derivatives .Chemical Reactions Analysis
4-Iodo-3-methyl-1H-pyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis
The molecular weight of 4-Iodo-3-methyl-1H-pyrazole is 251.03 g/mol . More detailed physical and chemical properties can be found in the referenced databases .Scientific Research Applications
Medicinal Chemistry
3-Methyl-4-iodopyrazole: serves as a versatile scaffold in medicinal chemistry due to its potential to interact with various biological targets . It is often used in the synthesis of compounds with a wide range of pharmacological activities, including antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic properties . The iodine atom present in the compound can enhance the bioavailability and metabolic stability of the derivatives, making it a valuable moiety in drug design.
Drug Discovery
In drug discovery, 3-Methyl-4-iodopyrazole is utilized for its ability to form diverse bioactive molecules. It acts as a building block for creating new compounds that can be screened for various biological activities. The presence of iodine allows for radio-labeling, which is crucial for tracking the distribution and localization of drugs within biological systems .
Agrochemistry
The compound finds applications in agrochemistry as a precursor for the synthesis of agrochemicals. Pyrazole derivatives, including 3-Methyl-4-iodopyrazole , are used to create pesticides and herbicides that help protect crops from pests and diseases. Its reactivity with other organic molecules can lead to the formation of compounds with specific action against agricultural threats .
Coordination Chemistry
3-Methyl-4-iodopyrazole: is employed in coordination chemistry to synthesize ligands for metal complexes. These ligands can bind to transition metals, forming complexes that are studied for their catalytic, magnetic, and electronic properties. Such complexes have potential applications in catalysis, material science, and as sensors .
Organometallic Chemistry
In organometallic chemistry, 3-Methyl-4-iodopyrazole is used to create organometallic compounds that are critical for catalytic processes. These compounds can facilitate a variety of chemical reactions, including cross-coupling reactions that are fundamental in the synthesis of complex organic molecules .
Synthesis of Heterobiaryls
The compound is also a valuable intermediate in the synthesis of heterobiaryls through indium-mediated reactions. Heterobiaryls are important structures in pharmaceuticals and organic materials due to their unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-3-methyl-1H-pyrazole, also known as 3-Methyl-4-iodopyrazole, are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes, including the breakdown of alcohols and the synthesis of mycocyclosin .
Mode of Action
It is known to interact with its targets, potentially influencing their enzymatic activities . For instance, it may affect the activity of mycocyclosin synthase, which catalyzes C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY), producing mycocyclosin .
Biochemical Pathways
Given its targets, it may influence pathways related to alcohol metabolism in humans and mycocyclosin synthesis in mycobacterium tuberculosis .
Result of Action
Given its potential interaction with alcohol dehydrogenases, it might influence alcohol metabolism in humans . In Mycobacterium tuberculosis, it may affect the synthesis of mycocyclosin .
Safety and Hazards
Future Directions
Pyrazoles, including 4-Iodo-3-methyl-1H-pyrazole, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They have garnered substantial interest from researchers and have been the focus of numerous scientific studies worldwide . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .
properties
IUPAC Name |
4-iodo-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMYGCRVXWTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573393 | |
Record name | 4-Iodo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-methyl-1H-pyrazole | |
CAS RN |
15802-75-2 | |
Record name | 4-Iodo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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